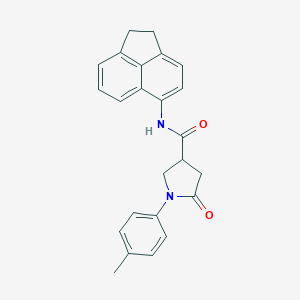![molecular formula C20H21ClN2O4S B278703 Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278703.png)
Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT137690 is a potent and selective inhibitor of the mitotic kinase Mps1, which plays a critical role in the spindle checkpoint pathway. The spindle checkpoint is a surveillance mechanism that ensures proper chromosome segregation during cell division. Dysregulation of this pathway can lead to chromosomal instability and aneuploidy, which are hallmarks of cancer. Therefore, Mps1 has emerged as a promising target for cancer therapy.
Mécanisme D'action
CCT137690 binds to the ATP-binding pocket of Mps1 and inhibits its kinase activity. This results in the disruption of the spindle checkpoint pathway, leading to mitotic arrest and ultimately cell death. Furthermore, CCT137690 has been shown to induce DNA damage and activate the DNA damage response pathway, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce mitotic arrest and apoptosis in cancer cells. It has also been demonstrated to inhibit tumor growth in vivo. In addition, CCT137690 has been shown to cause DNA damage and activate the DNA damage response pathway, which may contribute to its antitumor activity. However, the effects of CCT137690 on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
CCT137690 is a potent and selective inhibitor of Mps1, which makes it a valuable tool for investigating the role of Mps1 in mitosis and the spindle checkpoint pathway. However, its potency and selectivity may also pose challenges in interpreting the results of experiments. Furthermore, the effects of CCT137690 on normal cells and tissues have not been extensively studied, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CCT137690. One area of research is to investigate the potential of CCT137690 as a cancer therapy, either alone or in combination with other treatments. Another area of research is to investigate the effects of CCT137690 on normal cells and tissues, particularly in the context of its potential as a cancer therapy. Furthermore, the development of more potent and selective Mps1 inhibitors may provide new insights into the role of Mps1 in mitosis and the spindle checkpoint pathway.
Méthodes De Synthèse
The synthesis of CCT137690 involves several steps, including the preparation of the key intermediate, 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylic acid, which is then converted to the ethyl ester using standard esterification conditions. The final compound is obtained by treating the ethyl ester with sodium hydroxide in methanol.
Applications De Recherche Scientifique
CCT137690 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. CCT137690 has also been used to investigate the role of Mps1 in mitosis and the spindle checkpoint pathway.
Propriétés
Nom du produit |
Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C20H21ClN2O4S |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
ethyl 2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-27-20(26)17-11(2)12(3)28-19(17)22-18(25)13-9-16(24)23(10-13)15-7-5-14(21)6-8-15/h5-8,13H,4,9-10H2,1-3H3,(H,22,25) |
Clé InChI |
WTPQSRBNWPHLJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)


![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)